molecular formula C25H21BrClN5O2S B10906534 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide

2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B10906534
M. Wt: 570.9 g/mol
InChI Key: OOWNPNPPQZOCNU-CCVNUDIWSA-N
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Description

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a bromophenyl group, and a chlorobenzyl ether moiety, making it a unique molecule for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE involves multiple steps, starting with the preparation of the triazole ring and subsequent functionalization with bromophenyl and chlorobenzyl groups. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl and chlorobenzyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE lies in its specific structural features, such as the combination of a triazole ring with bromophenyl and chlorobenzyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H21BrClN5O2S

Molecular Weight

570.9 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H21BrClN5O2S/c1-32-24(20-7-3-4-8-21(20)26)30-31-25(32)35-16-23(33)29-28-14-18-6-2-5-9-22(18)34-15-17-10-12-19(27)13-11-17/h2-14H,15-16H2,1H3,(H,29,33)/b28-14+

InChI Key

OOWNPNPPQZOCNU-CCVNUDIWSA-N

Isomeric SMILES

CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4Br

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4Br

Origin of Product

United States

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